molecular formula C10H14N4O5 B15285691 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

Cat. No.: B15285691
M. Wt: 270.24 g/mol
InChI Key: MDCTVRUPVLZSPG-UHFFFAOYSA-N
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Description

Histidine-Aspartate (His-Asp) phosphorelay is a signal transduction mechanism that is widely observed in both prokaryotic and eukaryotic organisms. This system involves the transfer of a phosphate group from a histidine residue to an aspartate residue, facilitating various cellular responses to environmental stimuli . His-Asp phosphorelays are integral to many biological processes, including cell growth, differentiation, and stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of His-Asp phosphorelay systems typically involves the synthesis of histidine kinases and response regulators. Histidine kinases are autophosphorylated at a conserved histidine residue in the presence of adenosine triphosphate (ATP). The phosphoryl group is then transferred to an aspartate residue on a response regulator . This process can be monitored using phosphate-affinity fluorescent gel staining techniques .

Industrial Production Methods

Industrial production of His-Asp phosphorelay components involves recombinant DNA technology to express histidine kinases and response regulators in bacterial systems. The proteins are then purified using affinity chromatography techniques, such as immobilized metal affinity chromatography (IMAC), which exploits the affinity of histidine residues for metal ions .

Chemical Reactions Analysis

Types of Reactions

His-Asp phosphorelays primarily undergo phosphorylation and dephosphorylation reactions. These reactions are catalyzed by histidine kinases and phosphatases, respectively .

Common Reagents and Conditions

    Phosphorylation: Requires adenosine triphosphate (ATP) and a histidine kinase.

    Dephosphorylation: Involves phosphatases that remove the phosphate group from the aspartate residue.

Major Products

The major products of these reactions are phosphorylated histidine and aspartate residues, which play crucial roles in signal transduction pathways .

Mechanism of Action

The His-Asp phosphorelay mechanism involves a series of phosphorylation events:

Comparison with Similar Compounds

His-Asp phosphorelays are unique compared to other signal transduction systems due to their reliance on histidine and aspartate residues for phosphorylation. Similar compounds include:

These systems differ in their amino acid targets and the specific pathways they regulate, highlighting the uniqueness of His-Asp phosphorelays in cellular signaling.

Properties

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCTVRUPVLZSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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